
(+)-5-trans Cloprostenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-5-trans Cloprostenol is a synthetic analog of prostaglandin F2α, a naturally occurring prostaglandin. It is primarily used in veterinary medicine for its potent luteolytic properties, which means it can induce the regression of the corpus luteum, a temporary endocrine structure in female mammals. This compound is particularly useful in managing reproductive cycles in livestock, such as cattle, pigs, and horses .
Preparation Methods
The synthesis of (+)-5-trans Cloprostenol involves several steps, starting from readily available dichloro-containing bicyclic ketone. The process includes:
Baeyer–Villiger Monooxygenase-Catalyzed Oxidation: This step involves the stereoselective oxidation of the bicyclic ketone to form a lactone intermediate.
Ketoreductase-Catalyzed Reduction: The enones are reduced diastereoselectively to set the critical stereochemical configurations.
Copper(II)-Catalyzed Regioselective p-Phenylbenzoylation: This step involves the regioselective benzoylation of the secondary alcohol of the diol.
For industrial production, cloprostenol sodium is prepared using an industrial preparative liquid chromatography separation purification system. This method ensures high product purity and is suitable for mass production .
Chemical Reactions Analysis
(+)-5-trans Cloprostenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using Baeyer–Villiger monooxygenase, which is crucial for its synthesis.
Reduction: Ketoreductase-catalyzed reduction is used to achieve the desired stereochemistry.
Substitution: The compound can undergo regioselective substitution reactions, such as p-phenylbenzoylation.
Common reagents used in these reactions include dichloro-containing bicyclic ketone, Baeyer–Villiger monooxygenase, ketoreductase, and copper(II) catalysts. The major products formed include various stereoisomers and regioisomers of the compound .
Scientific Research Applications
(+)-5-trans Cloprostenol has several scientific research applications:
Veterinary Medicine: It is used to manage reproductive cycles in livestock, induce parturition, and control breeding patterns.
Biological Research: The compound is used to study luteolysis and its effects on progesterone production in various animal models.
Chemical Synthesis: It serves as a model compound for the development of efficient and stereoselective synthesis methods for prostaglandins.
Mechanism of Action
(+)-5-trans Cloprostenol exerts its effects by acting as an agonist for the prostaglandin F2-alpha receptor. This interaction induces a sharp fall in progesterone levels, leading to the regression of the corpus luteum. The compound also affects the expression of various genes involved in steroidogenesis and prostaglandin synthesis .
Comparison with Similar Compounds
(+)-5-trans Cloprostenol is unique among prostaglandin analogs due to its high potency and specific luteolytic activity. Similar compounds include:
Bimatoprost: Used primarily for its ocular hypotensive effects.
Fluprostenol: Another prostaglandin analog with similar applications in veterinary medicine.
Travoprost: Used in the treatment of glaucoma.
These compounds share a similar chemical framework but differ in their specific applications and potency.
Properties
CAS No. |
72029-43-7 |
|---|---|
Molecular Formula |
C22H29ClO6 |
Molecular Weight |
424.9 g/mol |
IUPAC Name |
(E)-7-[2-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1+,11-10+ |
InChI Key |
VJGGHXVGBSZVMZ-RHRRPTPYSA-N |
SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |
Isomeric SMILES |
C1C(C(C(C1O)/C=C/C(COC2=CC(=CC=C2)Cl)O)C/C=C/CCCC(=O)O)O |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




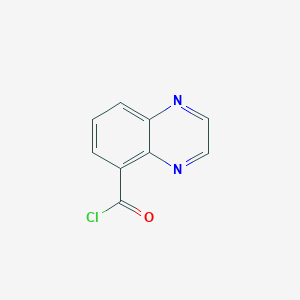

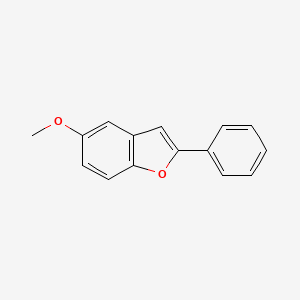
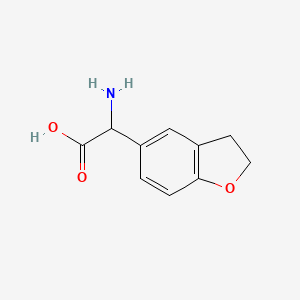
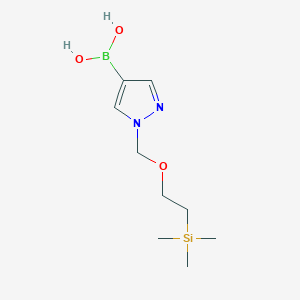
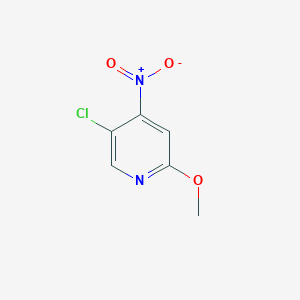

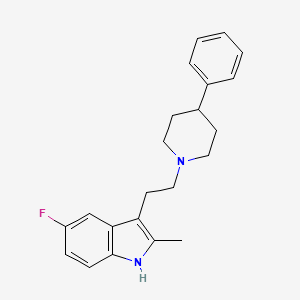
![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B3280643.png)
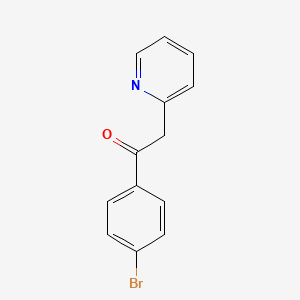

![(3-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)boronic acid](/img/structure/B3280673.png)
